Cas no 142-29-0 (Cyclopentene)
Cyclopentene structure
Cyclopentene
Cyclopentene Properties
Names and Identifiers
-
- Cyclopentene
- Cyclopenteneneat
- 3-cyclopentene
- cyclo-1-pentene
- Cyclopcnten
- Cyclopentanoneoxime
- Cyclopenten
- CYCLOPENTENE,STAB.
- cyclopentenylidene
- NSC5160
- 1-Cyclopentene
- Cyclopentene, tech.
- Cyclopentene, 98+%
- CYCLOPENTENE, STAB.
- Cyclopentene, tech., ≥95%
- Cyclopentene, ca 90%, tech
- Cyclopentene, tech., ca 90%
- Q415233
- CHEMBL1797299
- CHEBI:49155
- NS00007646
- F0001-0496
- ONM2CKV81Z
- Cyclopentene, 96%
- Tox21_303765
- Cyclopentene, p.a., 99.0%
- EINECS 205-532-9
- NSC-5160
- 1-Cyclopentene #
- EN300-21672
- InChI=1/C5H8/c1-2-4-5-3-1/h1-2H,3-5H
- 29300-20-7
- NSC 5160
- NCGC00356963-01
- UN2246
- J-007633
- FT-0624263
- WLN: L5UTJ
- DTXCID609171
- AKOS000121282
- EC 205-532-9
- C5H8
- 142-29-0
- C1617
- Cyclopentene [UN2246] [Flammable liquid]
- UNII-ONM2CKV81Z
- MFCD00001394
- CAS-142-29-0
- DTXSID6029171
- DTXSID20909723
- CYCLOPENTENE
- DB-360222
- cyclopent-2-en-1-yl
- 10016-46-3
- +Expand
-
- MFCD00001394
- LPIQUOYDBNQMRZ-UHFFFAOYSA-N
- 1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2
- C1=CCCC1
- 635707
Computed Properties
- 68.06260
- 0
- 0
- 0
- 68.063
- 5
- 38
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- nothing
- 0
- 0A^2
Experimental Properties
- 1.72650
- 0.00000
- n20/D 1.421(lit.)
- Insoluble
- 46°C
- -135°C(lit.)
- 20.89 psi ( 55 °C)
6.11 psi ( 20 °C) - Fahrenheit: -29.2 ° f
Celsius: -34 ° c - water: soluble0.535g/L at 25°C
- Colorless liquid [1]
- Stable. Highly flammable. Incompatible with strong oxidizing agents. Store cold.
- Insoluble in water, soluble in ethanol, ether, benzene and other most organic solvents. [14]
- Air Sensitive
- 0.771 g/mL at 25 °C(lit.)
Cyclopentene Security Information
- GHS02 GHS07 GHS08
- GY5950000
- 3
- 3
- S9-S16-S26-S33-S36-S62-S61-S36/37
- II
- II
- R11; R21/22; R52/53; R65; R67
- 3
- F Xn
- UN 2246 3/PG 2
- H225,H302,H304,H312,H315,H319,H335
- P210,P261,P280,P301+P310,P305,P351+P338,P331
- dangerous
- 0-10°C
- II
- 11-21/22-38-65
- Danger
- Yes
- 3
- 10-23
Cyclopentene Customs Data
- 2902199090
-
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Cyclopentene Related Literature
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1. Conjugate, homoconjugate, and 1,2-additions of acetylene nucleophiles and their application to prostaglandin synthesisRoger F. Newton,Derek P. Reynolds,John Greenwood,Feodor Scheinmann J. Chem. Soc. Perkin Trans. 1 1980 2346
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2. Nickel(II)-induced activation of a carbon–nitrogen single bond(s) of a co-ordinated ligand by hydroxylated substrates: generation of mono- and bi-nuclear complexes with modified ligand frameworks??Sudeep Bhattacharyya,Dipesh Ghosh,Akira Endo,Kunio Shimizu,Timothy J. R. Weakley,Muktimoy Chaudhury J. Chem. Soc. Dalton Trans. 1999 3859
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3. Synthesis, spectroscopic and electrochemical study of nickel-(II) and -(I) complexes with Schiff-base ligands giving a NN′OS co-ordination sphereEulália Pereira,Lígia Gomes,Baltazar de Castro J. Chem. Soc. Dalton Trans. 1998 629
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Jonas von Irmer,Florian Frie?,Dominik Herold,Jonas Kind,Christina M. Thiele,Markus Gallei J. Mater. Chem. C 2019 7 14088
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Ravinder Singh,Hsin-Yen Wu,Atul Kumar Dwivedi,Ashutosh Singh,Chien-Min Lin,Putikam Raghunath,Ming-Chang Lin,Tung-Kung Wu,Kung-Hwa Wei,Hong-Cheu Lin J. Mater. Chem. C 2017 5 9952
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Nobuy Katagiri,Makoto Okada,Yoshihiro Morishita,Chikara Kaneko Chem. Commun. 1996 2137
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7. Easy access to various substituted 4-aminocyclopentenes by rearrangement of 2-ethenyl-substituted cyclopropylaminesCraig M. Williams,Armin de Meijere J. Chem. Soc. Perkin Trans. 1 1998 3699
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8. Easy access to various substituted 4-aminocyclopentenes by rearrangement of 2-ethenyl-substituted cyclopropylaminesCraig M. Williams,Armin de Meijere J. Chem. Soc. Perkin Trans. 1 1998 3699
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9. Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible lightMarek Moczulski,Dariusz Deredas,El?bieta Ku?mierek,?ukasz Albrecht,Anna Albrecht Chem. Commun. 2023 59 4372
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10. Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible lightMarek Moczulski,Dariusz Deredas,El?bieta Ku?mierek,?ukasz Albrecht,Anna Albrecht Chem. Commun. 2023 59 4372